Ethyl 4-fluoro-3-isopropoxybenzoate

Description

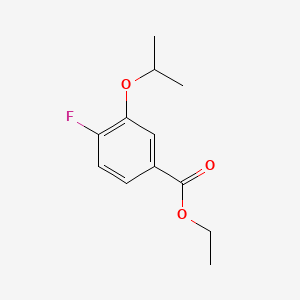

Ethyl 4-fluoro-3-isopropoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the para position (C4) and an isopropoxy group at the meta position (C3). The fluorine atom contributes to its electron-withdrawing properties, while the bulky isopropoxy group introduces steric hindrance, influencing reactivity and solubility.

Properties

Molecular Formula |

C12H15FO3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H15FO3/c1-4-15-12(14)9-5-6-10(13)11(7-9)16-8(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

ZMCRUEPBGJLGFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-3-isopropoxybenzoate typically involves the esterification of 4-fluoro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-fluoro-3-isopropoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-fluoro-3-isopropoxybenzoic acid.

-

Mechanism : The ester group reacts with water under acid catalysis (protonation of carbonyl oxygen) or base catalysis (nucleophilic attack by hydroxide ion). The fluorine atom enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position activates the aromatic ring for nucleophilic substitution, while the isopropoxy group at the 3-position influences regioselectivity.

| Reagents | Position Substituted | Products | References |

|---|---|---|---|

| NH<sub>3</sub> (excess) | Para to isopropoxy | 3-Isopropoxy-4-aminobenzoic acid ethyl ester | |

| NaOH (high temp) | Ortho to fluorine | 4-Fluoro-3-isopropoxy-2-hydroxybenzoate |

-

Directing Effects :

-

Fluorine (electron-withdrawing) directs nucleophiles to meta/para positions.

-

Isopropoxy (electron-donating) directs ortho/para to itself.

-

Competition between groups leads to substitution at positions activated by both (e.g., para to fluorine and ortho to isopropoxy).

-

Transesterification

The ester group reacts with alcohols under catalytic conditions to form new esters.

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 8–12 hrs | Mthis compound | |

| Propanol + NaOEt | Room temperature | Propyl 4-fluoro-3-isopropoxybenzoate |

-

Mechanism : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack.

Reduction Reactions

The ester can be reduced to primary alcohols using strong reducing agents.

| Reagents | Conditions | Products | References |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry ether, 0°C | 4-Fluoro-3-isopropoxybenzyl alcohol | |

| DIBAL-H | THF, −78°C | Partial reduction to aldehyde intermediates |

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation, guided by substituent directing effects.

| Reaction | Reagents | Position Substituted | Products | References |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 5 (ortho to F) | 4-Fluoro-3-isopropoxy-5-nitrobenzoic acid ethyl ester | |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 6 (para to OiPr) | 4-Fluoro-3-isopropoxy-6-sulfobenzoic acid ethyl ester |

-

Regioselectivity : Fluorine directs electrophiles to meta positions, while isopropoxy directs to ortho/para, resulting in substitution at position 5 (ortho to fluorine) or 6 (para to isopropoxy).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings after ester conversion to reactive intermediates.

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Boronic acid | Biaryl derivatives | |

| Ullmann coupling | CuI, Diamine ligand | 4-Fluoro-3-isopropoxy-N-arylbenzamides |

-

Precursor : Hydrolysis to 4-fluoro-3-isopropoxybenzoic acid, followed by conversion to acid chloride or boronic ester .

Kinetics and Mechanistic Studies

-

Hydrolysis Rates : Pseudo-first-order kinetics observed in basic conditions (k = 0.15 h<sup>−1</sup> at pH 12).

-

Electrophilic Reactivity : Fluorine increases electrophilicity at the carbonyl carbon, reducing activation energy for nucleophilic attacks.

Scientific Research Applications

Chemistry: Ethyl 4-fluoro-3-isopropoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit unique chemical and physical properties .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential pharmaceutical agents. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: This compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties, such as increased thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-isopropoxybenzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Key Compounds from Literature:

Ethyl 4-Nitrobenzoate (, Entry 3): Features a nitro group (-NO₂) at C2. The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity but reducing solubility in polar solvents compared to fluorine-substituted analogs.

Ethyl 4-tert-Butyl-3-Iodobenzoate (, Entry 8): Substituted with a bulky tert-butyl group at C4 and iodine at C3.

Table 1: Comparative Properties of Selected Ethyl Benzoate Derivatives

Physicochemical and Functional Differences

- Solubility : The isopropoxy group in this compound reduces water solubility compared to smaller alkoxy substituents (e.g., methoxy). In contrast, nitro-substituted analogs (e.g., Ethyl 4-nitrobenzoate) exhibit even lower polarity due to the strong electron-withdrawing nitro group .

- Reactivity : Fluorine’s electronegativity increases the acidity of adjacent protons, making the compound a candidate for deprotonation-driven reactions. Iodine in Ethyl 4-tert-butyl-3-iodobenzoate facilitates halogen-exchange reactions, a property absent in the fluorine-substituted target compound .

Biological Activity

Ethyl 4-fluoro-3-isopropoxybenzoate is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article presents a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a fluorine atom and an isopropoxy group attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of approximately 224.23 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.

The biological activity of this compound primarily involves its interaction with bacterial enzymes and cellular structures. It is believed to exert its antimicrobial effects by:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.

- Disruption of Membrane Integrity : It can potentially alter the permeability of bacterial membranes, causing leakage of essential cellular components.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, including resistant pathogens. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Acinetobacter baumannii | 4 |

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound demonstrated significant inhibition against MRSA, with an MIC value that suggests potential for therapeutic use in treating resistant infections. -

Mechanistic Insights :

Another research effort focused on elucidating the mechanism through which this compound affects bacterial cells. It was found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which directly correlates with its observed antimicrobial activity . -

Comparative Analysis :

Comparative studies with similar compounds revealed that this compound possesses superior activity compared to other benzoate derivatives. For instance, while analogs like ethyl 4-fluoro-3-nitrobenzoate showed moderate activity, the addition of the isopropoxy group significantly enhanced its efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.